molecular formula C6H5N3O B14852667 1H-Pyrazolo[4,3-C]pyridine, 5-oxide CAS No. 871836-50-9

1H-Pyrazolo[4,3-C]pyridine, 5-oxide

Cat. No.: B14852667
CAS No.: 871836-50-9
M. Wt: 135.12 g/mol
InChI Key: XXGLUTOGXXEISA-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-C]pyridine, 5-oxide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The 5-oxide derivative introduces an oxygen atom at the fifth position, which can significantly alter the compound’s chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under oxidative conditions. For instance, the reaction of aminopyrazoles with 1,2-diketones in the presence of an oxidizing agent like manganese dioxide can yield the desired compound . Another method involves the use of phosphorus oxychloride in the presence of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the 5-oxide group to other functional groups.

    Substitution: The compound can undergo substitution reactions at various positions on the pyrazole and pyridine rings.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxides, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

1H-Pyrazolo[4,3-C]pyridine, 5-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-C]pyridine, 5-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • 1H-Pyrazolo[3,4-b]pyridine
  • 1H-Pyrazolo[4,3-b]pyridine
  • 1H-Pyrazolo[3,4-c]pyridine

Comparison: 1H-Pyrazolo[4,3-C]pyridine, 5-oxide is unique due to the presence of the 5-oxide group, which can significantly alter its chemical and biological properties compared to other pyrazolopyridines. This modification can enhance its reactivity and potential as a bioactive molecule .

Properties

CAS No.

871836-50-9

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

5-hydroxypyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H5N3O/c10-9-2-1-6-5(4-9)3-7-8-6/h1-4,10H

InChI Key

XXGLUTOGXXEISA-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C2C1=NN=C2)O

Origin of Product

United States

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